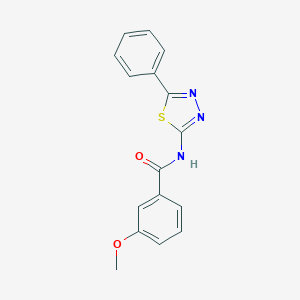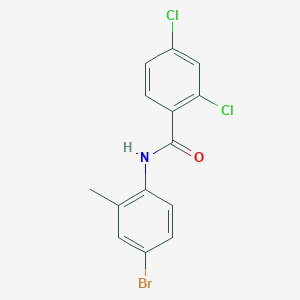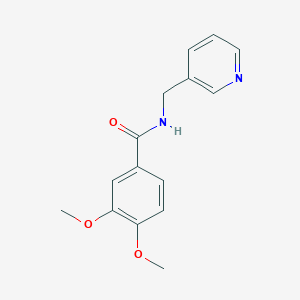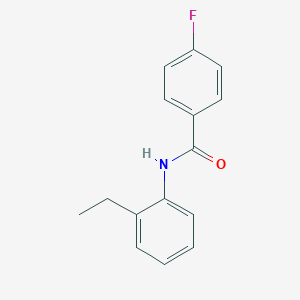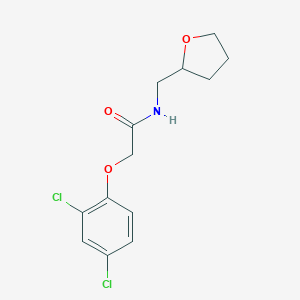![molecular formula C18H14ClN3O2 B448625 N-[3-amino-5-(pyridin-3-yloxy)phenyl]-3-chlorobenzamide](/img/structure/B448625.png)
N-[3-amino-5-(pyridin-3-yloxy)phenyl]-3-chlorobenzamide
描述
N-[3-amino-5-(pyridin-3-yloxy)phenyl]-3-chlorobenzamide is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound features a benzamide core substituted with an amino group, a pyridin-3-yloxy group, and a chlorine atom, making it a versatile molecule for chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-amino-5-(pyridin-3-yloxy)phenyl]-3-chlorobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions . The specific steps include:
- Preparation of the pyridin-3-yloxy intermediate.
- Coupling of the intermediate with 3-chlorobenzoyl chloride.
- Introduction of the amino group through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
化学反应分析
Types of Reactions
N-[3-amino-5-(pyridin-3-yloxy)phenyl]-3-chlorobenzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include various substituted benzamides and pyridin-3-yloxy derivatives, which can be further utilized in different applications.
科学研究应用
N-[3-amino-5-(pyridin-3-yloxy)phenyl]-3-chlorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用机制
The mechanism of action of N-[3-amino-5-(pyridin-3-yloxy)phenyl]-3-chlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- N-(3-Amino-5-(pyridin-3-yloxy)phenyl)-3-fluorobenzamide
- N-(3-Amino-5-(pyridin-3-yloxy)phenyl)-3-bromobenzamide
- N-(3-Amino-5-(pyridin-3-yloxy)phenyl)-3-iodobenzamide
Uniqueness
N-[3-amino-5-(pyridin-3-yloxy)phenyl]-3-chlorobenzamide stands out due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine atom’s electron-withdrawing properties can affect the compound’s stability and reactivity, making it a valuable molecule for specific applications.
属性
分子式 |
C18H14ClN3O2 |
|---|---|
分子量 |
339.8g/mol |
IUPAC 名称 |
N-(3-amino-5-pyridin-3-yloxyphenyl)-3-chlorobenzamide |
InChI |
InChI=1S/C18H14ClN3O2/c19-13-4-1-3-12(7-13)18(23)22-15-8-14(20)9-17(10-15)24-16-5-2-6-21-11-16/h1-11H,20H2,(H,22,23) |
InChI 键 |
HMXKIYPXDUHHDA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC(=CC(=C2)N)OC3=CN=CC=C3 |
规范 SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC(=CC(=C2)N)OC3=CN=CC=C3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 4-{[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}benzoate](/img/structure/B448542.png)
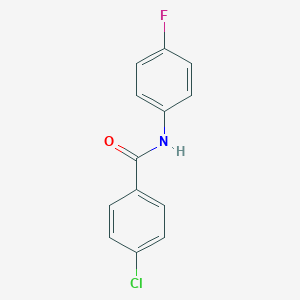
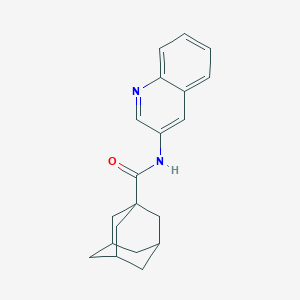
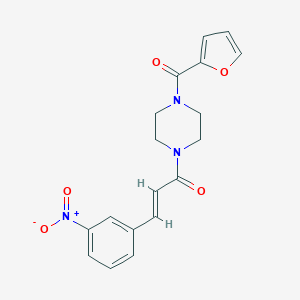
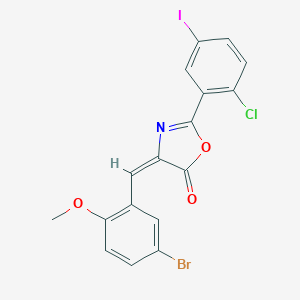
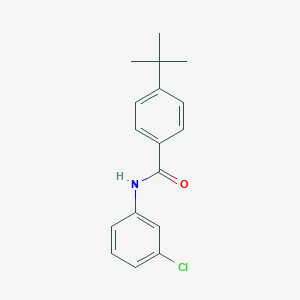
![1-(4-Ethoxyphenyl)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B448554.png)
![2,4-dichloro-N-[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B448555.png)
![2-hydroxy-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide](/img/structure/B448556.png)
